- Produtos Farmacêuticos e Bioquímicos
- Pesticidas Químicos
- Catalisadores
- Compostos Inorgânicos
- Solventes Orgânicos
- Compostos Orgânicos
- Ingredientes Ativos Farmacêuticos
- Intermediários Farmacêuticos
- Impurezas Farmacêuticas
- Blocos de Construção Medicinais
- Médico
- Ingredientes Ativos de Pesticidas
- Intermediários de Pesticidas
- pesticidas
- fertilizantes
- extratos de plantas
- extratos de animal
- Pigmentos Naturais
- Toxinas Naturais
- Sabores e Aromas
- Materiais de Polímero Alto
- Corantes e Pigmentos
- Tintas e Vernizes
- Materiais Elétricos
- Reagentes Químicos
- aditivos químicos
- Catalisadores e Químicas Inorgânicas
- Solventes e Químicos Orgânicos
- Produtos Naturais e Extratos
- Materiais Químicos
- Outro
- elemento
Fornecedores recomendados
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Fornecedor auditado
Membro Ouro
Natureza da empresa: Private enterprises
CN Fornecedor
Reagente

Jiangsu Xinsu New Materials Co., Ltd
Fornecedor auditado
Membro Ouro
Natureza da empresa: Private enterprises
CN Fornecedor
A granel

Shanghai Xinsi New Materials Co., Ltd
Fornecedor auditado
Membro Ouro
Natureza da empresa: Private enterprises
CN Fornecedor
A granel

Hubei Cuiyuan Biotechnology Co.,Ltd
Fornecedor auditado
Membro Ouro
Natureza da empresa: Private enterprises
CN Fornecedor
Reagente

Taian Jiayue Biochemical Co., Ltd
Fornecedor auditado
Membro Ouro
Natureza da empresa: Private enterprises
CN Fornecedor
A granel

Impurezas Farmacêuticas
Pharmaceutical Impurities: Pharmaceutical impurities are unwanted substances that may be present in drug products during the manufacturing process or due to degradation over time. These can include residual solvents, catalysts, by-products, and other materials. It is crucial to control these impurities as they can affect the safety, efficacy, and quality of a medication. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) set strict guidelines for acceptable levels of pharmaceutical impurities in drug products to ensure patient safety and product reliability.
Understanding the nature and concentration of these impurities is vital for manufacturers to maintain high standards of quality control throughout the production process. Advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS), are commonly employed to detect and quantify pharmaceutical impurities.
Proper management and monitoring of these impurities can significantly enhance the overall quality and safety profile of pharmaceutical products, contributing to better therapeutic outcomes.
